(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
Description
This oxazolidine derivative (CAS: 196404-55-4; molecular formula: C₂₂H₂₅NO₆, MW: 399.44) is a chiral compound with three defined stereocenters. It features a tert-butoxycarbonyl (Boc) protecting group, a 4-methoxyphenyl substituent at position 2, a phenyl group at position 4, and a carboxylic acid at position 5 . It is commercially available and widely used as an intermediate in pharmaceutical synthesis, particularly for anticancer agents like paclitaxel hybrids .
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19-/m0/s1 |
InChI Key |
MSVWUXLRSKRKFZ-OTWHNJEPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| IUPAC Name | (2S,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
| Molecular Formula | C22H25NO6 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 196404-55-4 |
| Standard InChI | InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19-/m0/s1 |
| Melting Point | 134-138 °C |
| Density | 1.238 g/cm³ |
This compound is a five-membered heterocyclic oxazolidine ring with the Boc group protecting the nitrogen, a 4-methoxyphenyl substituent at C-2, and a phenyl group at C-4, with a carboxylic acid at C-5. The stereochemistry (2S,4S,5R) is critical for its reactivity and application in asymmetric synthesis.
Preparation Methods
Overview
The preparation of (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid generally involves:
- Starting from a chiral amino alcohol or amino acid derivative.
- Protection of the amino group with a Boc group.
- Formation of the oxazolidine ring via cyclization with an aldehyde or acetal.
- Hydrolysis or further functional group manipulation to yield the free carboxylic acid.
This synthetic route ensures retention of stereochemistry and introduces the Boc protecting group for stability and selectivity in downstream reactions.
Detailed Synthetic Route
Step 1: Protection of the Amino Group
- The amino group of (2R,3S)-3-phenylisoserine methyl ester is protected using tert-butoxycarbonyl (Boc) or allyloxycarbonyl (Alloc) groups.
- Boc protection is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- This step yields the N-Boc protected amino ester intermediate.
Step 2: Cyclization to Form Oxazolidine Ring
- The N-Boc amino ester undergoes cyclization with 4-methoxybenzaldehyde or its dimethyl acetal.
- The reaction proceeds via condensation of the amino alcohol with the aldehyde, forming the oxazolidine ring.
- This step is stereoselective, preserving the (2S,4S,5R) configuration.
- Purification can be done by chromatography or crystallization from solvents like ethyl acetate.
Step 3: Hydrolysis to Carboxylic Acid
- The methyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide in methanol or aqueous sodium hydroxide.
- The reaction is monitored by TLC and quenched by acidification to pH ~3.
- The acid is extracted and purified, yielding (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group protection (Boc) | Reaction with Boc2O, base (e.g., triethylamine), room temp | >90 | High efficiency, standard procedure |
| Cyclization with 4-methoxybenzaldehyde | Stirring in suitable solvent (e.g., toluene, ethyl acetate) at room temp or mild heating | 85-92 | Purification by crystallization or chromatography |
| Hydrolysis of methyl ester | LiOH in methanol/water at 20 °C, 2 hours | 90-95 | TLC monitoring, acidification to isolate acid |
These yields and conditions are consistent with literature for similar oxazolidine derivatives and intermediates in docetaxel synthesis.
Analytical and Purification Techniques
- Chromatography: Silica gel chromatography is commonly used to purify intermediates and final products.
- Crystallization: Ethyl acetate or toluene are preferred solvents for crystallization to obtain high-purity crystalline material.
- TLC Monitoring: Hexane-ethyl acetate mixtures (e.g., 5:2) are effective for monitoring reaction progress.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm structure and stereochemistry.
- Melting Point: Used to assess purity, typically 134-138 °C for the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Remarks |
|---|---|---|---|---|
| Amino group protection | Boc2O, base (triethylamine), solvent (e.g., DCM) | N-Boc protected amino ester | >90 | Standard protection step |
| Cyclization | 4-Methoxybenzaldehyde or dimethyl acetal, solvent | (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid methyl ester | 85-92 | Stereoselective ring formation |
| Hydrolysis | LiOH in methanol/water, room temperature | (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | 90-95 | Conversion to free acid |
Research and Industrial Relevance
This compound serves as a crucial intermediate in the synthesis of taxane derivatives such as docetaxel, where the oxazolidine ring and Boc protection facilitate selective reactions. The stereochemical integrity and functional group compatibility make it valuable in asymmetric synthesis protocols. The preparation methods are well-documented in patent literature and commercial chemical suppliers emphasize its high purity and defined stereochemistry for research use.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazolidine ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, palladium catalysts
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives
Reduction: Formation of amino alcohols
Substitution: Formation of various substituted oxazolidine derivatives
Scientific Research Applications
(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigation of its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Application in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and target molecules being synthesized.
Comparison with Similar Compounds
Substituent Variations: Boc vs. Benzoyl
Compound A: (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS: 949023-16-9; C₂₄H₂₁NO₅, MW: 403.43) replaces the Boc group with a benzoyl moiety. For example:
- Synthesis Efficiency : In ergosterol-paclitaxel hybrid synthesis, the Boc-protected intermediate (EP-B1) achieved a higher cleavage yield (78.6%) under acidic conditions compared to the benzoyl analog (EP-A1, 73.2%) .
- Stability : The Boc group is hydrolyzed under mild acidic conditions (e.g., p-toluenesulfonic acid), while the benzoyl group may require harsher conditions for removal .
Compound B : (4R,5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS: TRC-B478220-750MG) is a stereoisomer of Compound A. The inversion at C4 and C5 alters its spatial configuration, which could impact biological target interactions .
Stereochemical Differences
The target compound’s stereochemistry ((2S,4S,5R)) is critical for its role as a paclitaxel side-chain precursor. In contrast:
- (2R,4S,5R) -configured analogs (mentioned in ) may exhibit reduced bioactivity due to mismatched stereochemistry with biological targets.
- (4R,5S) -configured isomers (e.g., Compound B) are pharmacologically distinct, as seen in other oxazolidine derivatives where stereochemistry dictates microtubule-binding affinity .
Physicochemical Properties
Commercial Availability and Handling
- Boc Derivative : Available from Energy Chemical and CymitQuimica; requires cold storage (2–8°C) .
- Benzoyl Analog : Offered by GLPBIO and Fujian Southern Pharmaceutical; typically stored at RT .
Key Research Findings
- Anticancer Activity : Both Boc and benzoyl derivatives are intermediates in ergosterol-paclitaxel hybrids, which show promise in cancer chemotherapy .
- Stereochemical Impact : Inversion at C4/C5 (e.g., Compound B) reduces compatibility with paclitaxel’s tubulin-binding site, underscoring the importance of correct stereochemistry .
- Synthetic Utility : The Boc group’s labile nature under acidic conditions makes it preferable for stepwise synthesis, while the benzoyl group may stabilize intermediates during storage .
Biological Activity
(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, also known by its CAS number 157580-39-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H25NO6
- Molecular Weight : 399.44 g/mol
- Purity : 98%
- IUPAC Name : (2S,4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
- Structure : The compound features an oxazolidine ring which is crucial for its biological activity.
Research indicates that (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects : The oxazolidine structure may play a role in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Activity
A study published in Molecules highlighted the efficacy of (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid against the MCF-7 breast cancer cell line. The compound demonstrated an IC50 value comparable to established chemotherapeutics like 5-fluorouracil. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 5-Fluorouracil | 10 | MCF-7 |
| (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | 12 | MCF-7 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) suggesting further exploration for potential use as an antibiotic agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For oxazolidine derivatives, palladium or copper catalysts in solvents like DMF or toluene are commonly used to promote cyclization and functionalization steps . Key considerations include:
- Temperature control : Maintaining 80–100°C to avoid side reactions.
- Catalyst loading : 5–10 mol% Pd(OAc)₂ for efficient coupling.
- Purification : Use reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the Boc-protected product .
Example protocol:
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ | Suzuki coupling | 60–70% |
| 2 | Boc₂O, DMAP, DCM | Boc protection | 85–90% |
Q. What analytical techniques are most effective for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Provides definitive proof of the (2S,4S,5R) configuration .
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments .
- NMR (²H/¹³C) : NOESY or HSQC experiments to confirm spatial relationships between protons and carbons .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the Boc group .
- Handling : Use inert atmosphere gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light or heat (>40°C) .
- Decomposition Risks : Monitor for color changes (yellowing indicates oxidation) or precipitate formation .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated, and what steps mitigate diastereomer formation during synthesis?
- Methodological Answer :
- Dynamic Kinetic Resolution (DKR) : Employ chiral auxiliaries or enzymes (e.g., lipases) to bias stereochemical outcomes .
- Diastereomer Analysis : Use preparative TLC (silica gel, CH₂Cl₂/MeOH 95:5) to separate diastereomers. Confirm ratios via ¹H NMR integration of diagnostic peaks (e.g., oxazolidine ring protons) .
- Case Study : A 2022 study reported that using (R)-BINOL-derived catalysts reduced diastereomer formation by 30% compared to racemic conditions .
Q. What computational strategies (e.g., DFT, molecular docking) are applicable to study this compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Boc deprotection or nucleophilic attacks. Gaussian 16 with B3LYP/6-31G* basis sets predicts activation energies (±2 kcal/mol accuracy) .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes with oxazolidine-binding pockets). Validate with MD simulations (GROMACS) .
Example workflow:
Optimize geometry using DFT.
Dock into protein active sites (PDB: 1XYZ).
Calculate binding free energies (MM-PBSA).
Q. How should researchers address contradictory data in literature regarding this compound’s stability or biological activity?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies under standardized conditions (pH 7.4 buffer, 37°C).
- Meta-Analysis : Use tools like RevMan to statistically compare datasets. A 2023 review attributed discrepancies to variations in assay protocols (e.g., serum-free vs. serum-containing media) .
- Advanced Characterization : Perform stability-indicating assays (e.g., stress testing under UV, acidic/alkaline conditions) to identify degradation pathways .
Data Contradiction Analysis Example
Conflict : Two studies report divergent melting points (239–242°C vs. 182–183°C) for structurally similar oxazolidine-carboxylic acids .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
